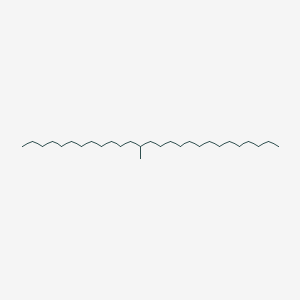
13-Methylheptacosane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13-Methylheptacosane is a long-chain alkane with the molecular formula C28H58. It is a branched hydrocarbon, specifically a methyl-substituted heptacosane. This compound is typically found as a white to pale yellow waxy solid and is insoluble in water but soluble in organic solvents such as ethanol and acetone .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 13-Methylheptacosane can be synthesized through alkylation reactions. One common method involves the alkylation of heptacosane with methylating agents under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride, and is carried out at elevated temperatures to ensure complete methylation.
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as paraffin wax. The extracted compound is then purified through distillation and recrystallization processes to achieve the desired purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromic acid. The oxidation process converts the alkane into corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions are less common for this compound due to its saturated nature. it can be hydrogenated under high pressure and temperature in the presence of a metal catalyst.
Substitution: Halogenation is a common substitution reaction for this compound. Chlorination or bromination can be carried out using halogens in the presence of ultraviolet light or a radical initiator.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and oxygen.
Reduction: Hydrogen gas, metal catalysts (e.g., palladium, platinum).
Substitution: Chlorine, bromine, ultraviolet light, radical initiators.
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
13-Methylheptacosane has several applications in scientific research:
Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry for the analysis of hydrocarbon mixtures.
Biology: this compound serves as a sex pheromone in certain insect species, such as the pear psylla (Cacopsylla pyricola).
Medicine: Research is ongoing to explore its potential as a biomarker for certain diseases due to its presence in biological samples.
Industry: It is used as an additive in lubricants, sealants, and coatings due to its waxy nature and stability.
Wirkmechanismus
The mechanism of action of 13-Methylheptacosane, particularly in its role as a sex pheromone, involves its interaction with olfactory receptors in insects. The compound binds to specific receptors, triggering a signaling cascade that leads to behavioral responses such as attraction or mating. The molecular targets include olfactory receptor neurons and associated signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Heptacosane: A straight-chain alkane with the same carbon number but without the methyl substitution.
13-Methylnonacosane: Another methyl-substituted long-chain alkane with a similar structure but a different carbon number.
2-Methylheptacosane: A positional isomer with the methyl group located at a different position on the carbon chain.
Uniqueness: 13-Methylheptacosane is unique due to its specific methyl substitution at the 13th carbon, which imparts distinct physical and chemical properties. This substitution influences its melting point, solubility, and reactivity compared to its straight-chain and differently substituted counterparts.
Eigenschaften
CAS-Nummer |
15689-72-2 |
|---|---|
Molekularformel |
C28H58 |
Molekulargewicht |
394.8 g/mol |
IUPAC-Name |
13-methylheptacosane |
InChI |
InChI=1S/C28H58/c1-4-6-8-10-12-14-16-17-19-21-23-25-27-28(3)26-24-22-20-18-15-13-11-9-7-5-2/h28H,4-27H2,1-3H3 |
InChI-Schlüssel |
CLFMEEYUFHPNBC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCC(C)CCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![disodium;5-[(E)-(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,3,4-trichlorophenyl)methyl]-3-methyl-2-oxidobenzoate](/img/structure/B13785668.png)
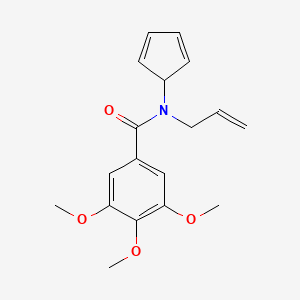
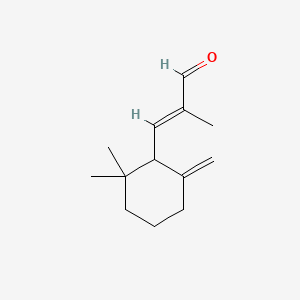

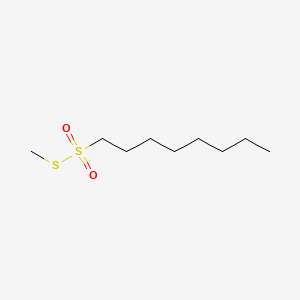
![benzyl N-[(1E)-buta-1,3-dienyl]carbamate](/img/structure/B13785709.png)

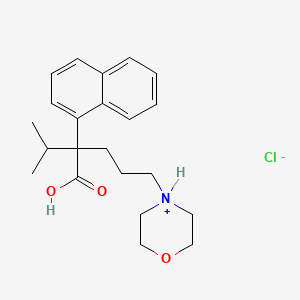
![Benzyl 2-[6,8-dimethyl-2-(4-methylphenyl)-4-oxo-chromen-3-yl]oxyacetate](/img/structure/B13785732.png)

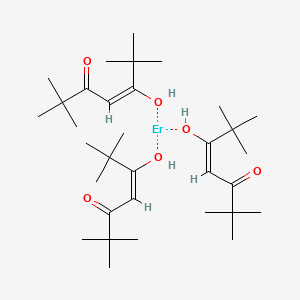
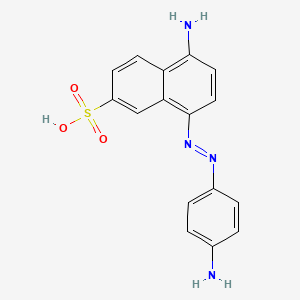

![10,13-dimethyl-17-(6-methylhept-5-en-2-yl)-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13785754.png)
